molecular formula C25H23FN4O4S B1192758 GLUT4-Activator-26b

GLUT4-Activator-26b

Cat. No.: B1192758
M. Wt: 494.5414
InChI Key: NZPBVZAPPICUKF-UHFFFAOYSA-N
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Description

GLUT4-Activator-26b (CAS: 2253733-37-6), also referred to as GLUT4 activator 1, is a potent small-molecule activator of glucose transporter 4 (GLUT4) translocation. It exhibits an EC50 of 0.14 μM, demonstrating high efficacy in promoting GLUT4 movement to the cell membrane, a critical mechanism for enhancing cellular glucose uptake . Its molecular formula, C₂₃H₂₁FN₄O₃S, includes a fluorine atom and a sulfonyl group, structural features that may contribute to its binding affinity and specificity.

Properties

Molecular Formula

C25H23FN4O4S

Molecular Weight

494.5414

IUPAC Name

2-(4-((7-(2-((1,4-dioxan-2-yl)methoxy)phenyl)thieno[2,3-d]pyridazin-4-yl)amino)-3-fluorophenyl)acetamide

InChI

InChI=1S/C25H23FN4O4S/c26-19-11-15(12-22(27)31)5-6-20(19)28-25-18-7-10-35-24(18)23(29-30-25)17-3-1-2-4-21(17)34-14-16-13-32-8-9-33-16/h1-7,10-11,16H,8-9,12-14H2,(H2,27,31)(H,28,30)

InChI Key

NZPBVZAPPICUKF-UHFFFAOYSA-N

SMILES

O=C(N)CC1=CC=C(NC2=NN=C(C3=CC=CC=C3OCC4OCCOC4)C5=C2C=CS5)C(F)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GLUT4-Activator-26b

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Comparison: Activators vs. Antagonists

GLUT4-Activator-26b is functionally distinct from GLUT4-targeting antagonists such as Compound 26 and Compound 20 , which inhibit GLUT4 activity. For example:

  • This compound enhances glucose uptake by promoting GLUT4 translocation, making it relevant for diabetes therapy .
  • Compound 26 (a tertiary amide analog) and Compound 20 act as GLUT4 antagonists, blocking glucose transport in cancer cells. These antagonists are under investigation for multiple myeloma, where GLUT4 inhibition disrupts cancer cell metabolism .

Selectivity Profiles

Pharmacological Potency

  • This compound ’s EC50 of 0.14 μM underscores its high potency among GLUT4 modulators .
  • Antagonists like Compound 26 and 20 lack reported EC50/IC50 values in the provided data, though their efficacy is inferred from functional assays in multiple myeloma models .

Structural and Therapeutic Divergence

  • Structural Differences : this compound’s molecular formula (C₂₃H₂₁FN₄O₃S ) contrasts with the tertiary amide backbone of Compound 26 analogs, suggesting divergent binding interactions .

Data Tables

Table 1. Key Comparative Metrics of GLUT4-Targeting Compounds

Parameter This compound Compound 26 (Antagonist) Compound 20 (Antagonist)
CAS Number 2253733-37-6 Not provided Not provided
Molecular Formula C₂₃H₂₁FN₄O₃S Tertiary amide analog Undisclosed
Function GLUT4 translocation activator GLUT4 antagonist GLUT4-selective antagonist
EC50/IC50 0.14 μM (EC50) Not reported Not reported
Selectivity (GLUT4 vs. GLUT1) Implied Binds GLUT4 No GLUT1 binding
Therapeutic Target Diabetes Multiple myeloma Multiple myeloma

Research Findings and Mechanistic Insights

  • Compound 20’s Specificity : Competitive binding assays confirm Compound 20’s exclusive interaction with GLUT4, a property critical for minimizing off-target effects in cancer therapy .
  • Structural-Activity Relationship : The fluorine and sulfonyl groups in this compound may enhance metabolic stability or target engagement compared to antagonist scaffolds .
  • Therapeutic Implications : The opposing functions of activators and antagonists highlight GLUT4’s versatility as a drug target, with structural modifications dictating therapeutic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GLUT4-Activator-26b
Reactant of Route 2
GLUT4-Activator-26b

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